molecular formula C16H14O2 B611008 ß-Hydroxymethyl chalcone CAS No. 1613310-15-8

ß-Hydroxymethyl chalcone

Cat. No. B611008
CAS RN: 1613310-15-8
M. Wt: 238.28
InChI Key: YSDMFFBPTVKIEB-RVDMUPIBSA-N
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Description

ß-Hydroxymethyl chalcone is the first selective inhibitor of Histone Deacetylase 2 (HDAC2).

Scientific Research Applications

  • Cytotoxic and Chemoprotective Properties : Chalcones have been noted for their cytotoxicity against tumor cell lines due to mechanisms like disruption of the cell cycle, inhibition of angiogenesis, and induction of apoptosis. Their chemoprotective activities are often linked to their antioxidant properties, mediated via the inhibition or induction of metabolic enzymes (Go, Wu, & Liu, 2005).

  • Anticancer and Antioxidant Activity : Synthetic chalcones have shown promising results in in vitro cytotoxicity against cancer cells and also in reducing tumors in animal models. They have also been found to possess significant antioxidant activities, especially those with hydroxy and methyl substitutions (Anto, Sukumaran, Kuttan, Rao, Subbaraju, & Kuttan, 1995).

  • Anti-inflammatory Potential and Molecular Targets : Chalcone derivatives exhibit anti-inflammatory activity by inhibiting various therapeutic targets like Cyclooxygenase (COX), Lipooxygenase (LOX), and Nuclear Factor-κB (NF-κB). Substituents such as hydroxyl, methoxyl, and prenyl groups on the chalcone scaffold enhance this activity (Mahapatra, Bharti, & Asati, 2017).

  • Corrosion Inhibition : Chalcone derivatives have been investigated for their potential as corrosion inhibitors in various industrial applications. They have been found effective in protecting metals like mild steel in corrosive environments (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).

  • Synthesis and Characterization of Metal Chalcone Complexes : Metal chalcone complexes have been synthesized and characterized for their potential applications in areas like anticancer activity and selective cytotoxicity, as well as antioxidant and antibacterial effects (Sulpizio, Breibeck, & Rompel, 2018).

  • Molecular Cytotoxic Mechanisms in Anticancer Applications : Studies have shown that hydroxychalcones can lead to the depletion of hepatocyte GSH, collapse of mitochondrial membrane potential, and increased oxygen uptake, indicating their potential use in anticancer therapies (Sabzevari, Galati, Moridani, Siraki, & O'Brien, 2004).

  • Applications in Solar Cell and Optical Properties : Chalcones have been explored for their applications in solar cells, focusing on their optical properties and the potential to enhance the efficiency of these devices (Makhlouf, Radwan, & Ghazal, 2018).

properties

CAS RN

1613310-15-8

Product Name

ß-Hydroxymethyl chalcone

Molecular Formula

C16H14O2

Molecular Weight

238.28

IUPAC Name

(Z)-4-Hydroxy-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+

InChI Key

YSDMFFBPTVKIEB-RVDMUPIBSA-N

SMILES

O=C(C1=CC=CC=C1)/C=C(C2=CC=CC=C2)\CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ß-Hydroxymethyl chalcone;  Beta-Hydroxymethyl chalcone;  ß Hydroxymethyl chalcone;  Beta Hydroxymethyl chalcone;  Betahydroxymethyl chalcone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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